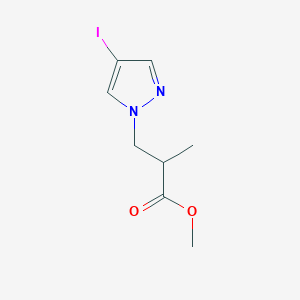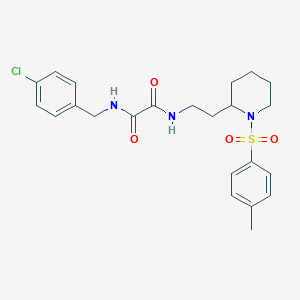
((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane, also known as DFTMS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
1. Electrolyte Solvents for Li-ion Batteries
(3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane and similar silane compounds have been investigated for their potential as non-aqueous electrolyte solvents in lithium-ion batteries. These molecules can dissolve various lithium salts and provide a stable environment for the electrolyte, enhancing the battery's performance and life (Amine et al., 2006).
2. Organic Synthesis and Transformations
These compounds have been used in the synthesis of various organic molecules. For example, they are involved in reactions like ene dimerization and debromochlorination, playing a key role in synthesizing complex organic structures (Lee & Chen, 1997).
3. Advanced Material Development
Silane-based compounds, including (3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane, have been researched for the development of advanced materials. For instance, they are used in the production of dielectric thin films in semiconductor technologies, providing improved circuit performance in electronic devices (Loboda, 1999).
4. Fluorovinyl Compounds Synthesis
These silane compounds are also integral in synthesizing fluorovinyl compounds. The electrochemical reduction of fluoroalkenes in the presence of these silanes leads to the production of various fluorovinyl derivatives, useful in numerous chemical applications (Martynov et al., 1998).
Eigenschaften
IUPAC Name |
(3,3-difluorocyclopropen-1-yl)methoxy-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2OSi/c1-11(2,3)10-5-6-4-7(6,8)9/h4H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFMRCRVKSUFMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1=CC1(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2369786.png)

![6-[(2,5-Dimethylphenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2369789.png)



![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2369798.png)



![7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2369805.png)

